15-Hydroxyestrone

Description

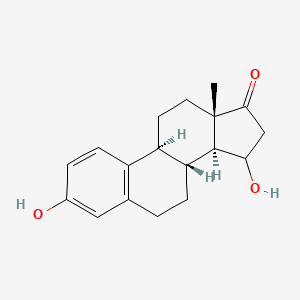

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22O3 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-3,15-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-15,17,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15?,17-,18-/m1/s1 |

InChI Key |

FDFNTZDUOBCJMD-FHNYZFISSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C(CC2=O)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1C(CC2=O)O)CCC4=C3C=CC(=C4)O |

Synonyms |

15-hydroxyestrone |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 15 Hydroxyestrone

Identification and Characterization of Estrogen 15α-Hydroxylase Activity

Estrogen 15α-hydroxylase activity represents a key enzymatic function in the biotransformation of estrogens. This activity leads to the introduction of a hydroxyl group at the 15α position of the steroid's D-ring, a modification that alters the biological properties of the parent hormone. researchgate.net Studies have identified this specific hydroxylation as a notable, albeit less predominant, pathway compared to the 2-, 4-, or 16α-hydroxylation of estrogens. nih.govnih.gov

Research using pig blastocysts has demonstrated that the capacity to hydroxylate estradiol (B170435) at the C-15 position is not only present but can be more predominant than aromatic hydroxylation (catechol estrogen formation) in certain tissues and at specific developmental stages. nih.gov The enzyme responsible for this conversion follows classical Michaelis-Menten kinetics and its activity has been shown to be inhibited by compounds such as CO, SKF-525A, and piperonyl butoxide, which are characteristic inhibitors of cytochrome P450 enzymes. nih.gov This indicates that the 15α-hydroxylase activity is primarily mediated by the P450 system. nih.gov

Substrate Specificity for Hydroxylation at the C-15 Position

The enzymatic activity of estrogen 15α-hydroxylase exhibits specificity for its substrates, primarily targeting the major endogenous estrogens, 17β-Estradiol (E2) and Estrone (B1671321) (E1). nih.govresearchgate.net Studies utilizing expressed human cytochrome P450 isoforms have systematically characterized the formation of hydroxylated metabolites from both E2 and E1. nih.gov

When 17β-Estradiol is the substrate, 15α-hydroxylation is a significant metabolic route catalyzed by specific CYP enzymes. nih.gov Similarly, Estrone also serves as a substrate for 15α-hydroxylation, although the catalytic efficiency and the rate of formation of 15α-Hydroxyestrone can differ from that of 15α-Hydroxyestradiol. nih.govresearchgate.net Research on pig blastocyst enzymes revealed apparent Kms for estradiol of 2.47 µM and 1.85 µM in mitochondrial-rich and microsomal fractions, respectively, demonstrating a high affinity for this substrate. nih.gov The NADPH-dependent nature of this reaction further underscores the stereo-specific requirements of the enzyme for the D-ring configuration of the estrogen substrate.

| Enzyme Fraction | Apparent Km (Estradiol) | Apparent Vmax |

| Mitochondrial-rich | 2.47 µM | 0.25 nmol/mg/min |

| Microsomal | 1.85 µM | 0.197 nmol/mg/min |

Kinetic parameters of Estrogen 15α-Hydroxylase in pig blastocyst fractions. Data derived from a study on the hydroxylation of estradiol. nih.gov

Cytochrome P450 (CYP) Enzyme Isoforms Involved in 15α-Hydroxylation

The primary catalysts for the 15α-hydroxylation of estrogens are members of the cytochrome P450 (CYP) enzyme superfamily. nih.gov These enzymes are responsible for the nicotinamide adenine dinucleotide phosphate (NADPH)-dependent oxidative metabolism of endogenous estrogens. nih.govresearchgate.net Systematic screening of human CYP isoforms has revealed that while many are involved in estrogen metabolism, only specific isoforms display significant catalytic activity for hydroxylation at the C-15α position. nih.gov

Among numerous human CYP isoforms studied, CYP1A1 is distinguished by its uniquely high catalytic activity for the 15α-hydroxylation of estrogens. nih.gov When 17β-Estradiol (E2) is the substrate, the formation of 15α-hydroxyestradiol (15α-OH-E2) is the second major metabolite produced by CYP1A1, surpassed only by 2-hydroxyestradiol. nih.gov Specifically, at a substrate concentration of 20 µM, CYP1A1 demonstrates a high rate of 15α-OH-E2 formation at 927 ± 45 pmol/nmol·min. nih.gov

CYP1A1 also catalyzes the 15α-hydroxylation of Estrone (E1), though the rate is markedly lower compared to that for E2. nih.gov The combined rate for the formation of 15α-OH-E1 and 7α-OH-E2 (which coeluted during analysis) was 172 ± 11 pmol/nmol·min. nih.gov This highlights a clear substrate preference of CYP1A1 for E2 over E1 for 15α-hydroxylation. nih.govresearchgate.net This enzyme is primarily expressed in extrahepatic tissues, suggesting that the formation of 15α-hydroxylated estrogens may occur locally in estrogen target organs. nih.gov

| Substrate (20 µM) | Major Metabolites Formed by CYP1A1 | Rate of Formation (pmol/nmol·min) |

| 17β-Estradiol (E2) | 2-OH-E2 | 2523 ± 208 |

| 15α-OH-E2 | 927 ± 45 | |

| 4-OH-E2 | Significant quantity | |

| 6α-OH-E2 | Significant quantity | |

| 7α-OH-E2 | Significant quantity | |

| Estrone (E1) | 2-OH-E1 | 2027 ± 112 |

| 4-OH-E1 | 378 ± 16 | |

| 15α-OH-E1 / 7α-OH-E2 (combined) | 172 ± 11 | |

| 6α-OH-E1 | 168 ± 5 | |

| 16α-OH-E1 | 101 ± 6 |

Catalytic activities of human CYP1A1 with 17β-Estradiol and Estrone as substrates. This data illustrates the prominent role of CYP1A1 in 15α-hydroxylation, particularly of E2. nih.gov

The specific contribution of the male-specific cytochrome P450 2C13 to the 15α-hydroxylation of estrogens in rodent models is not detailed in the available research. Studies on rat hepatic P450 isoforms often focus on other male-specific enzymes, such as CYP2C11 and CYP3A2, which are regulated by the male-specific episodic secretion of growth hormone. researchgate.net While research has examined the effects of various compounds on estradiol 2- and 16α-hydroxylation in male rats, a direct link between CYP2C13 and the 15α-hydroxylation pathway was not identified in the conducted searches.

In murine models, the Cyp2a4 gene has been identified as encoding the cytochrome P450 steroid 15α-hydroxylase. This enzyme is responsible for the 15α-hydroxylation of steroid hormones, including both androgens (testosterone) and estrogens. Despite a high degree of sequence similarity to the Cyp2a5 gene product, Cyp2a4 demonstrates this distinct enzymatic activity. The expression of Cyp2a4 mRNA in the mouse liver displays circadian kinetics, indicating that its activity is regulated by the body's internal clock. This hydroxylation reaction is considered a step leading to the further metabolism and excretion of sex hormones by the liver.

Precursor Steroids and Metabolic Flux towards 15-Hydroxyestrone

The metabolic pathways leading to this compound and its subsequent downstream metabolites are complex, involving several precursor steroids and enzymatic conversions. The flux through these pathways determines the relative concentrations of various hydroxylated estrogens.

Conversion from 15α-Hydroxyestradiol

15α-Hydroxyestradiol (15α-OH-E2) is a direct precursor to this compound. The conversion between these two compounds is facilitated by 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes that catalyze the oxidation-reduction at position 17 of the steroid nucleus. nih.gov The oxidation of the 17β-hydroxyl group of 15α-Hydroxyestradiol results in the formation of the 17-keto group characteristic of this compound.

Studies have shown that when 17β-estradiol is metabolized, small amounts of hydroxylated estrone metabolites, including 15α-OH-E1, are detected. oup.com This suggests that the hydroxy-estradiol metabolites, once formed, can be oxidized to their corresponding hydroxy-estrone forms. oup.com This bidirectional conversion is a crucial aspect of estrogen metabolism, allowing for the regulation of the relative levels of different estrogenic compounds. nih.gov

Precursor Pathways to Downstream 15α-Hydroxylated Metabolites (e.g., Estetrol) from 15α-Hydroxyandrostenedione

The metabolic pathways involving 15α-hydroxylated steroids are particularly significant in the context of fetal development, as they lead to the biosynthesis of Estetrol (B1671307) (E4), an estrogen produced by the fetal liver during pregnancy. nih.govnih.gov Historically, 15α-Hydroxyandrostenedione was considered a potential precursor in this pathway.

However, research investigating the biosynthesis of Estetrol has clarified the primary metabolic routes. Studies conducted on human fetal liver have indicated that 15α-Hydroxyandrostenedione is not a significant precursor for Estetrol biosynthesis. nih.gov Instead, the evidence points towards a "phenolic pathway" as the more likely route. nih.gov This pathway originates from estradiol sulfate (B86663) and dehydroepiandrosterone sulfate (DHEA-S). nih.gov

Further studies were designed to elucidate the origin of Estetrol and examined the precursor roles of 15α-hydroxyestradiol and 15α-hydroxyandrostenedione. cdnsciencepub.com These investigations have been critical in mapping the complex foeto-placental synthesis of Estetrol. nih.gov

| Compound Name | Abbreviation |

|---|---|

| This compound | 15α-OH-E1 |

| 15α-Hydroxyestradiol | 15α-OH-E2 |

| 15α-Hydroxyandrostenedione | - |

| Estrone | E1 |

| 17β-Estradiol | E2 |

| Estetrol | E4 |

| Dehydroepiandrosterone sulfate | DHEA-S |

Metabolic Interconversions and Conjugation of 15 Hydroxyestrone

Interconversion Dynamics with Other Estrogen Metabolites

The metabolic story of 15α-Hydroxyestrone is further complicated by its dynamic interplay with other estrogen metabolites, serving as an intermediate in some of the most significant estrogenic pathways, particularly during pregnancy.

15α-Hydroxyestrone is a direct metabolic precursor to Estetrol (B1671307) (E4), an estrogen synthesized exclusively by the fetal liver during pregnancy. researchgate.netwikipedia.org Estetrol is formed through the 16α-hydroxylation of 15α-hydroxyestradiol, which itself is derived from 15α-Hydroxyestrone. researchgate.net The fetal liver contains the necessary enzymes, including 15α- and 16α-hydroxylase, to carry out these transformations. wikipedia.org Studies administering labeled 15α-hydroxyestradiol to pregnant women have confirmed its conversion to Estetrol, which is then excreted. researchgate.net This metabolic link underscores the central role of 15α-Hydroxyestrone in the unique steroidogenic environment of the feto-placental unit.

The 15α-hydroxylation pathway, which produces 15α-Hydroxyestrone, is one of several key hydroxylation routes for estrogen metabolism. The others include 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation, each catalyzed by different cytochrome P450 (CYP) enzymes and leading to metabolites with distinct biological activities. tandfonline.comaacrjournals.org

2-Hydroxylation: This is typically the major metabolic pathway for estrogens in the liver, leading to the formation of catechol estrogens like 2-hydroxyestrone (B23517). tandfonline.comoup.com This pathway is often considered protective against breast cancer. oup.comescholarship.org

4-Hydroxylation: Quantitatively, this is a more minor pathway than 2-hydroxylation in the liver, forming 4-hydroxyestrone (B23518). oup.com However, its metabolites are considered potentially genotoxic and may play a role in carcinogenesis. escholarship.org

16α-Hydroxylation: This pathway produces 16α-hydroxyestrone, a metabolite considered to be estrogenic and potentially associated with an increased risk of breast cancer. aacrjournals.orgescholarship.org

15α-Hydroxylation: This pathway is particularly significant in the fetal liver during pregnancy. oup.comresearchgate.net While less prominent than 2-hydroxylation in non-fetal liver, it is a crucial step in the production of Estetrol. researchgate.netoup.com Studies have shown that CYP1A1 has a high activity for 17β-estradiol 2-hydroxylation, followed by 15α-hydroxylation. researchgate.net In contrast, CYP3A7 shows distinct activity for the 16α-hydroxylation of estrone (B1671321). researchgate.net

Table 1: Key Estrogen Hydroxylation Pathways and Their Primary Products This table is interactive. You can sort and filter the data.

| Pathway | Primary Metabolite | Key Enzymes | Significance |

|---|---|---|---|

| 2-Hydroxylation | 2-Hydroxyestrone | CYP1A1, CYP1A2, CYP1B1 | Major pathway in the liver; considered protective. tandfonline.comoup.com |

| 4-Hydroxylation | 4-Hydroxyestrone | CYP1B1, CYP1A2, CYP1A1 | Minor pathway in the liver; metabolites may be genotoxic. aacrjournals.orgoup.com |

| 16α-Hydroxylation | 16α-Hydroxyestrone | CYP2C19, CYP1A1, CYP3A5, CYP3A7 | Produces estrogenic metabolites; linked to increased cancer risk. aacrjournals.orgresearchgate.net |

| 15α-Hydroxylation | 15α-Hydroxyestrone | CYP1A1, Fetal Liver Enzymes | Significant during pregnancy; precursor to Estetrol. oup.comresearchgate.net |

Table 2: Urinary Excretion of 15α-Hydroxyestrone Conjugates in Late Pregnancy This table is interactive. You can sort and filter the data.

| Conjugate | Excretion Range (µg/24 hr) | Relative Abundance |

|---|---|---|

| 15α-OHE1SGNAc | 201–960 | Predominant form. oup.com |

| 15α-OHE2SGNAc | 197–464 | High. oup.com |

| N-acetylglucosaminides | ~1/5 of double conjugates | Lower. oup.com |

Distribution and Occurrence of 15 Hydroxyestrone in Biological Systems

Presence in Mammalian Tissues and Biological Fluids

Detection in the Fetal-Placental Unit and Fetal Liver

The fetal-placental unit is a primary site for the synthesis of 15α-hydroxylated estrogens, with the fetal liver playing a crucial role in this process. oup.com The human fetal liver exhibits significant 15α-hydroxylase activity, an essential step in the biosynthesis of estrogens such as estetrol (B1671307). oup.comnih.gov Studies have shown that the fetal liver is equipped with the necessary enzymatic machinery, including high levels of cytochrome P450 3A7 (CYP3A7), a steroid 16α-hydroxylase that also contributes to the production of estriol (B74026). oup.com While the placenta itself lacks 16α-hydroxylase activity, it can aromatize 15α-hydroxylated precursors synthesized in the fetal liver. oup.com Research on human fetal liver has identified the expression of numerous genes encoding for steroidogenic enzymes, highlighting its capacity for extensive steroid metabolism. oup.com Specifically, the fetal liver is recognized as the main production site for large amounts of estetrol (15α-hydroxyestriol) during the later stages of pregnancy. oup.com

Identification in Human Adrenal Gland

The human adrenal gland is another site where 15α-hydroxylation of estrogens occurs. oup.com Research has demonstrated that human adrenal tissue possesses 15α-hydroxylase activity, enabling it to form 15α-hydroxyestrone and 15α-hydroxyestradiol. oup.comnih.gov The adrenal cortex, which is divided into distinct zones, is responsible for the production of various steroid hormones, including small quantities of estrogens. endotext.org While detailed quantitative data on the concentration of 15-hydroxyestrone in the adrenal gland is limited, the presence of the necessary enzymes confirms its role in the local metabolism of estrogens. oup.comnih.gov

Abundance in Human Feces During Pregnancy

Significant quantities of 15α-hydroxyestrone have been detected in human feces, particularly during pregnancy. oup.com One study analyzing the fecal estrogen content in two women in their third trimester of pregnancy identified the presence of 15α-hydroxyestrone along with other estrogen metabolites. nih.gov The total estrogen excretion in these two individuals was 786 µg and 1300 µg per 24 hours, with the vast majority being unconjugated estrogens. nih.gov While the specific concentration of 15α-hydroxyestrone was not isolated in this study, its presence underscores the importance of the fecal route for the elimination of this and other estrogen metabolites during pregnancy. nih.gov

Measurement in Human Late Pregnancy Urine

The urinary excretion of 15α-hydroxyestrone and its conjugates provides a non-invasive measure of its production. In late human pregnancy, 15α-hydroxyestrone is primarily excreted as N-acetylglucosaminide and sulfo-N-acetylglucosaminide conjugates. A study involving four pregnant subjects quantified the daily excretion rates of these conjugates. The results indicated that the sulfo-N-acetylglucosaminides were the predominant forms. oup.com

| Conjugate of 15α-Hydroxyestrone | Excretion Rate (µg/24 hr) |

| 15α-OHE₁SGNAc (sulfo-N-acetylglucosaminide) | 201–960 |

| 15α-OHE₁GNAc (N-acetylglucosaminide) | Levels were approximately one-fifth of the sulfo-N-acetylglucosaminide conjugates. |

Data sourced from a study on four subjects in late pregnancy. oup.com

The total daily excretion of these novel conjugates is in the range of 1 mg. oup.com Other research has also confirmed the excretion of 15α-hydroxyestriol in the urine of women with complicated pregnancies. nih.gov

Excretion Patterns in Bile in Rodent Models

Studies in rodent models have shed light on the biliary excretion of 15α-hydroxyestrone. It has been reported that in male rats, 15α-hydroxylation is a significant metabolic pathway for estradiol (B170435), leading to the excretion of 15α-hydroxyestrone and 15α-hydroxyestradiol into the bile. oup.com Further research in male rats with portal bypass, a condition that alters liver metabolism, demonstrated changes in the biliary excretion of estrogen metabolites. nih.govjci.org While specific excretion rates for 15α-hydroxyestrone were not detailed, these studies indicate that the biliary route is a key pathway for the elimination of this metabolite in rats. oup.comnih.govjci.org

Levels and Formation in Non-Fetal Human Liver Microsomes

In contrast to the fetal liver, little to no 15α-hydroxylated metabolites have been detected during incubations of estradiol with microsomes from non-fetal human liver. oup.com However, studies using selectively expressed human cytochrome P450 (CYP) isoforms have identified the specific enzymes responsible for the formation of 15α-hydroxyestrone. The CYP1 family of enzymes, particularly CYP1A1, plays a significant role. oup.comresearchgate.netoup.com Research has shown that when estrone (B1671321) is the substrate, CYP1A1 forms 2-hydroxyestrone (B23517) as the major metabolite, but also produces 4-hydroxyestrone (B23518) and 15α-hydroxyestrone. researchgate.netoup.comebi.ac.uk Other enzymes, including CYP2C19 and CYP3A5, also contribute to the 16α-hydroxylation of estrone, a related metabolic pathway. aacrjournals.org

The following table summarizes the activity of a key enzyme in the formation of 15α-hydroxyestradiol, a closely related metabolite, which provides insight into the potential for 15α-hydroxyestrone formation.

| Enzyme | Substrate | Product | Formation Rate (pmol/nmol/min) |

| CYP1A1 | [³H]E₂ (20 µM) | 15α-OH-E₂ | 927 ± 45 |

Data from a study on selectively expressed human cytochrome P450 isoforms. oup.com

Occurrence and Production in Microorganisms

The capacity of microorganisms to hydroxylate steroids is a key process in the synthesis of various steroid derivatives. researchfloor.org Fungi, in particular, are recognized for their potent ability to catalyze hydroxylation reactions at various positions on the steroid nucleus. researchfloor.org

Enzymatic Formation by Specific Fungal Strains (e.g., Fusarium moniliforme)

Research has identified the filamentous fungus Fusarium moniliforme as a primary microorganism capable of the enzymatic formation of this compound. nih.govnih.govresearchgate.net When estrone is introduced into the culture of Fusarium moniliforme, the fungus can transform it into 15α-hydroxyestrone. nih.govnih.govresearchgate.net This specific hydroxylation is a hallmark of the estrogen metabolism of certain Fusarium strains. nih.govnih.gov

A soil-isolated strain, Fusarium moniliforme (IH4), has demonstrated significant enzymatic ability to hydroxylate various estrogens, converting both estrone and estradiol into their 15α-hydroxy derivatives. nih.govnih.gov The enzyme system responsible for this transformation is largely contained within the fungal mycelia, with microconidia showing very limited hydroxylating activity. nih.govnih.gov Further investigation into the enzymatic mechanism suggests the involvement of a cytochrome P450-containing enzyme system, as has been identified for other hydroxylation reactions within Fusarium moniliforme. nih.gov

The efficiency of 15α-hydroxyestrone accumulation is significantly influenced by the nutritional environment of the fungus. nih.govnih.gov Optimal yields have been observed when F. moniliforme is grown in a Czapek solution supplemented with yeast extract. nih.govnih.gov The production of 15α-hydroxyestrone is also dependent on the availability of external phosphate, while exogenous nitrogen or energy sources are not required for the hydroxylation process itself. nih.govnih.gov

Strain specificity plays a crucial role in this biotransformation. Out of thirteen strains of F. moniliforme and the related species Gibberella fujikuroi that were studied, only two strains, IH4 and ATCC 9851, were found to accumulate significant quantities of the 15α-hydroxylated product. nih.govnih.gov This highlights the unique enzymatic machinery present in specific strains.

The table below details the biotransformation of estrone by Fusarium moniliforme, including the substrate, the primary product, and the specific position of the enzymatic hydroxylation.

| Microorganism Strain | Substrate | Product | Type of Reaction | Reference |

| Fusarium moniliforme (IH4) | Estrone | 15α-Hydroxyestrone | 15α-hydroxylation | nih.gov, nih.gov |

| Fusarium moniliforme (ATCC 9851) | Estrone | 15α-Hydroxyestrone | 15α-hydroxylation | nih.gov, nih.gov |

While Fusarium moniliforme is a key example, other fungi have also been investigated for their ability to metabolize estrogens, though they may yield different products. For instance, Isaria fumosorosea has been shown to transform estrone into several metabolites, including hydroxylated and glycosylated derivatives, but not specifically this compound. researchgate.net Similarly, white rot fungi like Trametes hirsuta can degrade estrogens, but their metabolic pathways lead to different end products. mdpi.com The failure of fungi such as Rhizopus arrhizus to hydroxylate estrone further underscores the specificity of the enzymes found in Fusarium moniliforme. cdnsciencepub.com

Analytical Methodologies for 15 Hydroxyestrone Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of steroid hormones, including 15-hydroxyestrone. acs.orgaacrjournals.org This technique offers superior specificity and sensitivity compared to traditional methods like immunoassays, which can be limited by antibody cross-reactivity, especially at low concentrations. biorxiv.orgaacrjournals.org LC-MS/MS methods can distinguish between structurally similar estrogen isomers, which is critical for accurately profiling estrogen metabolism. biorxiv.org

Stable isotope dilution (SID) is a cornerstone of quantitative LC-MS/MS analysis, ensuring high precision and accuracy by correcting for sample loss during preparation and for matrix effects during ionization. nih.govnih.gov In this approach, a known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) (d) or carbon-13 (¹³C)) is added to the sample as an internal standard at the beginning of the sample preparation process. aacrjournals.orgnih.gov

Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency and ionization suppression or enhancement. nih.gov The ratio of the signal from the endogenous analyte to the signal from the co-eluting labeled internal standard is used to calculate the concentration, thereby compensating for variations. aacrjournals.org

Several studies have developed robust SID LC-MS/MS methods for quantifying panels of estrogen metabolites. For instance, methods have been established using a suite of deuterated and ¹³C-labeled estrogens as internal standards for the analysis of up to 15 different estrogen metabolites in serum and urine. aacrjournals.orgnih.govnih.gov These methods demonstrate excellent reproducibility, with coefficients of variation (CVs) often below 10-15%. aacrjournals.orgnih.gov

Table 1: Examples of Stable Isotope-Labeled Internal Standards Used in Estrogen Metabolite Analysis

| Internal Standard | Labeled Atoms | Reference |

| Estrone-¹³,¹⁴,¹⁵,¹⁶,¹⁷,¹⁸-¹³C₆ | ¹³C | nih.gov |

| Estradiol-¹³,¹⁴,¹⁵,¹⁶,¹⁷,¹⁸-¹³C₆ | ¹³C | nih.gov |

| Estradiol-2,4,16,16-d₄ | Deuterium (d) | aacrjournals.org |

| Estriol-2,4,17-d₃ | Deuterium (d) | aacrjournals.orgnih.gov |

| 2-Hydroxyestradiol-1,4,16,16,17-d₅ | Deuterium (d) | aacrjournals.orgnih.gov |

| 2-Methoxyestradiol-1,4,16,16,17-d₅ | Deuterium (d) | aacrjournals.orgnih.gov |

| 16-epiestriol-2,4,16-d₃ | Deuterium (d) | aacrjournals.orgnih.gov |

This table provides examples of internal standards used in broader estrogen panels that are foundational for the analysis of specific metabolites like this compound.

A significant challenge in the LC-MS/MS analysis of estrogens is their poor ionization efficiency in electrospray ionization (ESI), which is a common ionization source. biorxiv.orgresearchgate.net To overcome this, chemical derivatization is frequently employed to introduce a readily ionizable group onto the estrogen molecule, thereby enhancing detection sensitivity by several orders of magnitude. nih.govunl.edu

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is the most widely used derivatization reagent for estrogens. biorxiv.orgnih.govlongdom.org It reacts with the phenolic hydroxyl group of estrogens to form a derivative that is easily protonated, making it highly responsive in positive-ion ESI-MS/MS. nih.govunl.edu The derivatization process is typically performed after sample extraction and involves incubating the dried extract with dansyl chloride in a buffered, alkaline solution at an elevated temperature. nih.govsemanticscholar.org Optimization of reaction conditions, such as reagent concentration, temperature, and time, is critical for achieving complete and reproducible derivatization. semanticscholar.org

While highly effective, other derivatization reagents have also been explored. These include:

Pyridine-3-sulfonyl chloride : An alternative to dansyl chloride that also improves ionization. biorxiv.orgacs.org

1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) : An estrogen-specific reagent reported to improve sensitivity by up to 10-fold for some estrogens. eneuro.org

Girard P reagent : This reagent targets ketone groups and has been used to create pre-ionized derivatives for enhanced sensitivity in quantifying estrone (B1671321) and its metabolites. acs.orgresearchgate.netresearchgate.net

Table 2: Comparison of Dansyl Chloride Derivatization Conditions in Published Methods

| Parameter | Method 1 nih.gov | Method 2 semanticscholar.org |

| Reagent | Dansyl chloride solution (1 mg/mL in acetone) | Dansyl chloride (5 mg/mL in acetonitrile) |

| Buffer | 0.1 M sodium bicarbonate buffer (pH 9.0) | Not specified, but reaction with dried sample |

| Temperature | 60°C | 60°C |

| Time | 5 minutes | 15 minutes |

A key advantage of LC-MS/MS is its capacity for multiplexing, allowing for the simultaneous measurement of multiple analytes in a single analytical run. nih.gov This is particularly valuable for studying estrogen metabolism, where the relative concentrations of various metabolites can be more informative than a single analyte. Researchers have developed and validated comprehensive methods to concurrently quantify a panel of up to 15 estrogen metabolites, including parent estrogens (estrone, estradiol) and their hydroxylated and methoxylated products from the 2-, 4-, and 16-hydroxylation pathways. nih.govnih.govnih.gov

These methods typically involve a common sample preparation workflow:

Addition of a cocktail of stable isotope-labeled internal standards to the sample. nih.gov

For total estrogen measurement (conjugated and unconjugated forms), an enzymatic hydrolysis step using β-glucuronidase/sulfatase is performed to cleave glucuronide and sulfate (B86663) groups. nih.govnih.gov

Extraction of the estrogens from the biological matrix, often using liquid-liquid extraction or solid-phase extraction. nih.govnih.gov

Derivatization with an agent like dansyl chloride to enhance sensitivity. nih.govnih.gov

Analysis by LC-MS/MS, where the various derivatized metabolites are separated chromatographically and detected using selected reaction monitoring (SRM). researchgate.net

The chromatographic separation is critical for resolving isomeric metabolites, such as those from the 2- and 4-hydroxylation pathways, ensuring accurate quantification. sciex.com These multiplexed assays provide a comprehensive profile of estrogen metabolism from a small sample volume, typically 0.5 mL of urine or serum. nih.govnih.gov

LC-MS/MS-based methods for quantifying this compound and related metabolites have been instrumental in research, enabling their measurement in diverse biological matrices. The two most common matrices are urine and serum, each offering different insights into estrogen metabolism. nih.gov

Urine: Urinary estrogen metabolite concentrations are believed to reflect the total endogenous production over a period of time. nih.gov Methods for urinary analysis are well-established, requiring sample hydrolysis to measure the total (conjugated and unconjugated) metabolite levels. aacrjournals.orgnih.gov These assays have demonstrated high reproducibility and have been used to show large inter-individual differences in estrogen metabolite profiles. nih.gov

Serum: Serum or plasma analysis provides a snapshot of the circulating levels of estrogen metabolites. nih.gov These concentrations are often much lower than in urine, demanding highly sensitive assays. nih.gov In serum, estrogens exist in both unconjugated (free) and conjugated (sulfated or glucuronidated) forms. nih.gov Assays can be designed to measure either the unconjugated fraction or, by including a hydrolysis step, the total concentration of each metabolite. nih.govnih.gov The development of these sensitive serum assays has been crucial for large-scale epidemiological studies linking estrogen metabolism to disease risk. acs.orgnih.gov

The application of these methods has shown that all 15 metabolites in a comprehensive panel can be detected in both urine and serum, providing researchers with powerful tools to investigate the role of specific metabolic pathways in health and disease. nih.govresearchgate.net

Immunoassay Development for 15-Hydroxyestrogens

Before the widespread adoption of LC-MS/MS, and for applications where high-throughput screening is prioritized, immunoassays were a primary method for estrogen quantification. The development of an immunoassay relies on the production of antibodies that can specifically bind to the target analyte.

Estrogens like this compound are small molecules (haptens) and are not immunogenic on their own. To elicit an immune response and produce antibodies, they must first be chemically coupled to a large carrier protein, such as bovine serum albumin (BSA). nih.govnih.gov

The synthesis of a specific hapten-protein conjugate is a critical first step. Research has focused on synthesizing derivatives of 15α-hydroxyestrogens (15α-hydroxyestrone, 15α-hydroxyestradiol, and 15α-hydroxyestriol) that can be linked to a protein. nih.gov A common strategy involves creating a 3-(1-carboxypropyl) ether of the 15α-hydroxyestrogen. This derivative introduces a carboxylic acid group that can then be conjugated to the amine groups on a carrier protein like BSA to create the immunogen, or to an enzyme like horseradish peroxidase (HRP) to create a labeled antigen for use in an enzyme immunoassay (EIA). nih.govnih.gov

Once the immunogen is synthesized, it is used to immunize animals (typically rabbits) to produce polyclonal antisera. nih.gov The resulting antisera are then tested for their specificity and affinity. Studies have successfully produced antisera with high specificity for 15α-hydroxyestrogens, showing minimal cross-reactivity with other related estrogen compounds. nih.govnih.gov These specific antisera form the basis for developing immunoassays capable of measuring 15α-hydroxyestrogens in biological samples like urine. nih.gov

Regulation of 15 Hydroxylation Pathways

Hormonal and Physiological Regulation of 15α-Hydroxylase Activity

The activity of 15α-hydroxylase, the enzyme that catalyzes the formation of 15-hydroxyestrone, is influenced by a range of hormonal and physiological signals. These regulatory inputs dictate the rate of this compound synthesis in a manner that is specific to sex, developmental stage, and tissue type.

In many inbred mouse strains, the expression of steroid 15α-hydroxylase (P45015α), encoded by the Cyp2a4 gene, is female-specific in the liver. bioscientifica.comcdnsciencepub.com This sex-specific expression is primarily regulated by growth hormone (GH). bioscientifica.com In male mice, GH acts to transcriptionally repress the P45015α gene. bioscientifica.com However, in the BALB/cJ mouse strain, the gene is expressed in males as well, a trait that is inherited recessively and is regulated by a single locus. bioscientifica.com This indicates the presence of a trans-acting regulatory factor that mediates the GH-dependent repression of the P45015α gene in male mice. bioscientifica.com

The sexually dimorphic expression of cytochrome P450 enzymes in the liver is a well-established phenomenon in rodents and is largely driven by the pattern of pituitary GH secretion. oup.comoup.com In male mice, the pulsatile secretion of GH suppresses the expression of the female-specific Cyp2a4 gene. oup.comoup.com The transcription factor STAT5b is a key mediator of these sex-specific effects of GH on liver gene expression. oup.com In male mice lacking STAT5b, the expression of female-predominant genes, including Cyp2a4, is increased to levels intermediate between those of wild-type males and females. pnas.org This demonstrates the crucial role of the GH-STAT5b signaling pathway in establishing the sex-specific patterns of 15α-hydroxylase expression.

Interestingly, while hepatic 15α-hydroxylase activity is higher in female mice, the activity in kidney microsomes is higher in males. cdnsciencepub.com This highlights the tissue-specific nature of the hormonal regulation of this enzyme.

The expression of steroid hydroxylase genes is also subject to developmental regulation, a process that "imprints" the expression of specific enzymes in particular cell types. nih.govresearchgate.net The human fetal liver is a key site of steroid metabolism during the second and third trimesters of pregnancy. oup.com It expresses a range of enzymes involved in steroid synthesis and modification, and it likely plays a significant role in regulating the bioactivity of steroid hormones produced by the placenta and the fetal adrenal gland. oup.com While the specific enzyme responsible for 15α-hydroxylation of estrogens in the human fetus is not yet definitively known, the fetal liver's extensive capacity for steroid metabolism suggests it could be a site of this compound production. oup.com

Studies in bovine models have shown that the expression of steroid hydroxylases, including P-45017α, is detectable in the adrenal glands of very early fetuses and continues throughout fetal development. nih.govresearchgate.net This expression is regulated by Adrenocorticotropic hormone (ACTH) via cyclic AMP (cAMP), which in turn activates the synthesis of protein factors that increase the transcription of steroid hydroxylase genes. researchgate.net This provides a model for how the expression of enzymes like 15α-hydroxylase might be regulated during fetal life.

The regulation of 15α-hydroxylase activity is also highly tissue-specific. In pigs, for example, the blastocyst exhibits significant aromatase activity, which is the enzyme that converts androgens to estrogens. nih.gov This activity varies considerably between and within litters and is positively correlated with blastocyst diameter. nih.gov While this relates to estrogen synthesis rather than metabolism, it highlights the early embryonic expression and regulation of enzymes involved in steroid hormone pathways.

In the context of 15α-hydroxylation, the pig liver contains cytochrome P450 enzymes, such as CYP2E1 and CYP2A, that are involved in the metabolism of various compounds. researchgate.net While the specific regulation of 15α-hydroxylase in pig blastocysts is not detailed in the provided context, the presence and regulation of other steroid-metabolizing enzymes in early embryonic and extra-embryonic tissues suggest that localized production and modification of steroid hormones are critical for development.

Transcriptional and Genetic Regulatory Mechanisms of Enzymes

The expression of the enzymes responsible for 15-hydroxylation is controlled at the genetic level through complex transcriptional mechanisms. These include regulation by circadian rhythms and the influence of specific transcription factors that bind to the promoter regions of the relevant genes.

The expression of the Cyp2a4 gene, which encodes the steroid 15α-hydroxylase, exhibits a robust circadian rhythm in the mouse liver. nih.govnih.gov The accumulation of CYP2A4 messenger RNA (mRNA) follows a daily cycle, with peak levels occurring in the subjective evening. nih.gov The protein levels of CYP2A4 also show daily variations, which are more pronounced than those of the related CYP2A5 protein. nih.govnih.gov This circadian expression pattern is not sex-specific, as it is observed in both male and female mice. nih.gov

This rhythmic expression is believed to be a mechanism to anticipate and adapt to predictable environmental changes, restricting the peak activity of the enzyme to times when its function is most needed. nih.gov The regulation of circadian gene expression is fundamental to maintaining physiological homeostasis, and disruptions to these rhythms can be associated with various diseases. nih.gov

A key regulator of the circadian expression of Cyp2a4 and the related Cyp2a5 gene is the transcription factor DBP (D-box binding protein). nih.govnih.gov DBP is a member of the PAR basic leucine (B10760876) zipper (bZIP) family of transcription factors and its own expression is under circadian control. nih.govgenecards.org

Biochemical and genetic evidence strongly supports the role of DBP in regulating Cyp2a4 and Cyp2a5 expression:

The promoter regions of both genes contain high-affinity binding sites for DBP. nih.govnih.gov

In cell culture experiments, DBP can activate the transcription of these genes. nih.govnih.gov

In mice with a non-functional Dbp gene, the circadian expression of CYP2A4 and CYP2A5 mRNA and protein is significantly reduced. nih.govnih.gov

These findings indicate that DBP is a major factor controlling the daily rhythmic expression of steroid 15α-hydroxylase in the liver. nih.govnih.gov Other transcription factors, such as Hepatocyte Nuclear Factor 4α (HNF-4α) and Nuclear Factor I (NF-I), have also been implicated in the regulation of the Cyp2a5 gene, suggesting a complex interplay of factors in controlling the expression of these cytochrome P450 enzymes. portlandpress.com

Interactive Data Table: Regulation of 15α-Hydroxylase (Cyp2a4)

| Regulatory Factor | Effect on Cyp2a4 Expression/Activity | Tissue/Model | Key Findings |

| Growth Hormone (GH) | Repression | Male Mouse Liver | Pulsatile GH secretion in males suppresses female-specific Cyp2a4 expression. bioscientifica.comoup.comoup.com |

| STAT5b | Mediates GH Repression | Male Mouse Liver | Knockout of STAT5b in males leads to increased expression of Cyp2a4. pnas.org |

| DBP (Transcription Factor) | Activation (Circadian) | Mouse Liver | DBP binds to the Cyp2a4 promoter and drives its rhythmic expression. nih.govnih.govuniprot.org |

| Circadian Rhythm | Rhythmic Expression | Mouse Liver | Cyp2a4 mRNA and protein levels peak in the subjective evening. nih.govnih.gov |

Impact of Xenobiotics and Environmental Inducers on 15α-Hydroxylase Activity

The metabolic pathways of estrogens, including the formation of this compound, are significantly influenced by exposure to various xenobiotics and environmental compounds. oup.comoup.comoup.com These external agents can modulate the activity of cytochrome P450 (CYP) enzymes, which are crucial for estrogen metabolism. oup.comnih.govpsu.edu The induction or inhibition of specific CYP isoforms by xenobiotics can alter the balance of estrogen metabolites, potentially impacting physiological processes.

The expression of several CYP isoforms, including those involved in estrogen metabolism, is regulated by the aryl hydrocarbon receptor (AhR). researchgate.netoup.comnih.gov Many environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are potent AhR ligands. oup.comoup.comatsjournals.org Upon binding, these ligands activate the AhR, leading to the increased expression of target genes, including certain CYP enzymes. oup.comnih.govatsjournals.org

3-Methylcholanthrene-mediated CYP1A1 Induction

3-Methylcholanthrene (B14862) (3-MC), a polycyclic aromatic hydrocarbon, is a well-characterized inducer of CYP1A1. researchgate.netoup.comoup.com Studies have demonstrated that treatment with 3-MC can significantly increase the activity of estradiol (B170435) 15α-hydroxylase. oup.com This induction is primarily attributed to the increased expression and activity of the CYP1A1 enzyme. oup.comoup.com

In one study, treatment of female rats with 3-methylcholanthrene led to a 5- to 16-fold increase in hepatic microsomal estradiol 15α-hydroxylase activity. oup.com This enhanced activity was predominantly mediated by CYP1A1. oup.com

Research has shown that CYP1A1 is the only human CYP isoform with a distinctly high catalytic activity for the 15α-hydroxylation of estrogens. oup.com When 17β-estradiol is the substrate, 15α-hydroxy-17β-estradiol is a major metabolite formed by CYP1A1. oup.com However, the rate of 15α-hydroxylation of estrone (B1671321) by CYP1A1 is considerably lower. oup.com

The induction of CYP1A1 by xenobiotics like 3-MC highlights a significant mechanism through which environmental exposures can alter estrogen metabolism, specifically increasing the formation of 15α-hydroxylated estrogens. oup.comoup.com This altered metabolic profile may have various physiological consequences, as 15α-hydroxylated estrogens are known to be produced in large amounts during human pregnancy. oup.comscispace.com

The table below summarizes the key enzymes involved in the hydroxylation of estrogens and the impact of inducers.

| Enzyme | Substrate(s) | Major Hydroxylation Products | Inducers |

| CYP1A1 | 17β-Estradiol, Estrone | 2-OH-E2, 15α-OH-E2, 4-OH-E1 | 3-Methylcholanthrene, TCDD, PAHs |

| CYP1A2 | 17β-Estradiol, Estrone | 2-OH-E2, 2-OH-E1 | Soluble fiber |

| CYP1B1 | 17β-Estradiol, Estrone | 4-OH-E2, 4-OH-E1 | TCDD |

| CYP3A4 | 17β-Estradiol, Estrone | 2-OH-E2, 4-OH-E2, 16α-OH-E2 | |

| CYP3A5 | 17β-Estradiol, Estrone | 2-OH-E2, 4-OH-E2 | |

| CYP3A7 | Estrone | 16α-OH-E1 |

Detailed research findings have further elucidated the specific catalytic activities of various CYP450 enzymes in estrogen metabolism.

| Research Finding | Enzyme(s) Involved | Substrate | Key Metabolites Formed | Reference |

| High catalytic activity for 15α-hydroxylation of estrogens. | CYP1A1 | 17β-Estradiol | 15α-OH-E2 | oup.com |

| Catalyzes the formation of 2-, 4-, 6α-, and 15α-hydroxylated metabolites. | CYP1A1 Variants | 17β-Estradiol, Estrone | 2-OH, 4-OH, 6α-OH, 15α-OH | capes.gov.br |

| Treatment with 3-methylcholanthrene increased hepatic microsomal estradiol 15α-hydroxylase activity. | CYP1A1 | Estradiol | 15α-hydroxyestradiol | oup.com |

| Minor metabolites include 6α/β-, 15α- and 16α-hydroxy products. | CYP1B1 | Estrogen, Testosterone (B1683101), Progesterone | 6α/β-OH, 15α-OH, 16α-OH | nih.gov |

| Induced by aryl hydrocarbon-receptor ligands, leading to increased rates of 2-, 4-, 6α-, and 15α-hydroxylation. | CYP1A1, CYP1B1 | 17β-Estradiol | 2-OH, 4-OH, 6α-OH, 15α-OH | nih.govnih.gov |

Comparative Metabolic Studies Involving 15 Hydroxyestrone

Relative Abundance and Distribution within Comprehensive Estrogen Metabolite Profiles

The quantitative contribution of 15-hydroxyestrone to the total pool of estrogen metabolites is generally minor compared to other hydroxylated forms. However, its presence and concentration can vary depending on the specific biological context and tissue type.

Estrogen metabolism primarily proceeds through hydroxylation at various positions on the steroid ring, with the C-2, C-4, and C-16 positions being the most prominent. aacrjournals.orgnih.gov The resulting metabolites—2-hydroxyestrone (B23517) (2-OH-E1), 4-hydroxyestrone (B23518) (4-OH-E1), and 16α-hydroxyestrone (16α-OH-E1)—are often considered the major players in the estrogen metabolome. aacrjournals.orgnih.govresearchgate.net

In comparison, 15α-hydroxylation is a less predominant pathway. psu.edu Studies analyzing urinary and serum estrogen metabolite profiles have consistently shown that 2-OH-E1 is typically the most abundant, followed by 16α-OH-E1 and then 4-OH-E1. aacrjournals.orgaacrjournals.org For instance, in premenopausal women, 2-hydroxyestrone can constitute approximately 27% of the total urinary estrogen metabolites, while estriol (B74026) (a downstream product of 16α-hydroxyestrone) accounts for about 18%. aacrjournals.org In postmenopausal women and men, estriol, 2-hydroxyestrone, estrone (B1671321), estradiol (B170435), and 16-ketoestradiol (B23899) are the most abundant urinary estrogen metabolites, collectively making up 60% to 75% of the total. aacrjournals.org

The formation of 15α-hydroxylated estrogens is generally considered a minor pathway in non-pregnant humans. oup.com However, significant amounts of 15α-hydroxyestrone have been detected in human feces during pregnancy, suggesting a potential role for the fetal-placental unit in its production. oup.com

The following table provides a conceptual overview of the relative abundance of major hydroxylated estrogen metabolites based on typical findings in human studies.

| Estrogen Metabolite | Typical Relative Abundance | Primary Metabolic Pathway |

| 2-Hydroxyestrone | High | 2-Hydroxylation |

| 16α-Hydroxyestrone | Moderate to High | 16α-Hydroxylation |

| 4-Hydroxyestrone | Low to Moderate | 4-Hydroxylation |

| This compound | Low to Very Low | 15α-Hydroxylation |

This table represents a generalized view. Actual concentrations can vary significantly between individuals and under different physiological conditions.

The profile of estrogen metabolites is not uniform throughout the body. Different tissues express varying levels of estrogen-metabolizing enzymes, leading to tissue-specific differences in the production and accumulation of metabolites like this compound. bioscientifica.com While the liver is the primary site of estrogen metabolism, extrahepatic tissues such as the breast, uterus, and brain also possess the enzymatic machinery to locally metabolize estrogens. oup.comoup.comoup.com

For example, studies have shown that the levels of estrogen metabolites in breast tissue can differ significantly from those found in urine. nih.gov While the 2- and 16-hydroxylation pathways are represented in both breast tissue and urine, components of the 4-hydroxylation pathway may be detectable in urine but not in breast tissue. nih.gov This highlights that circulating or excreted levels of estrogen metabolites may not accurately reflect the metabolic environment within specific target tissues. bioscientifica.com

The expression of specific cytochrome P450 (CYP) isoforms, the enzymes responsible for hydroxylation, is a key determinant of these tissue-specific differences. oup.com For instance, CYP1B1, which is highly active in 4-hydroxylation, is expressed in extrahepatic tissues like the breast but is virtually absent in the liver. oup.comoup.com Conversely, CYP1A2, a major enzyme for 2-hydroxylation, is predominantly found in the liver. psu.edu The enzyme responsible for 15α-hydroxylation, CYP1A1, is also found in extrahepatic tissues. researchgate.netnih.gov

This differential enzyme expression leads to distinct local estrogen metabolite profiles, which may have important implications for tissue-specific estrogen action and disease risk. While data specifically detailing the tissue distribution of this compound is limited, its formation is tied to the presence of specific CYP isoforms, suggesting its production would be localized to tissues expressing those enzymes.

Interplay with Parallel Estrogen Hydroxylation Pathways

The formation of this compound does not occur in isolation but is part of a complex and interconnected network of metabolic pathways. The same parent compounds, estrone and estradiol, are substrates for multiple hydroxylation reactions, creating a competitive environment and a complex interplay between the different pathways.

A variety of cytochrome P450 (CYP) isoforms are involved in the oxidative metabolism of estrogens, each exhibiting distinct regioselectivity for different positions on the estrogen molecule. oup.comresearchgate.netnih.gov

Systematic studies with expressed human CYP isoforms have revealed the following key contributions:

CYP1A1: This isoform shows high activity for 2-hydroxylation of 17β-estradiol, but also contributes to the formation of 15α-, 6α-, 4-, and 7α-hydroxylated metabolites. researchgate.netnih.gov When estrone is the substrate, CYP1A1 produces more 4-hydroxyestrone than 15α- or 6α-hydroxyestrone, with 2-hydroxyestrone being the major product. researchgate.netnih.gov

CYP1A2: Primarily responsible for 2-hydroxylation in the liver, it also has considerable activity for 4-hydroxylation. psu.eduresearchgate.netnih.gov

CYP1B1: This extrahepatic enzyme predominantly catalyzes 4-hydroxylation. researchgate.netnih.gov

CYP3A Family (CYP3A4, CYP3A5, CYP3A7): These isoforms contribute to 2-, 4-, and 16α-hydroxylation. researchgate.netnih.gov Notably, CYP3A7 has a distinct catalytic activity for the 16α-hydroxylation of estrone. researchgate.netnih.gov

Other CYPs: Isoforms such as CYP2C19 have been shown to catalyze the 16α-hydroxylation of estrone. aacrjournals.org

The formation of 15α-hydroxyestrone is notably catalyzed by CYP1A1. researchgate.netnih.gov The relative activity of these different CYP isoforms in a particular tissue will therefore determine the ratio of this compound to other hydroxylated metabolites.

The following table summarizes the primary CYP isoforms involved in the formation of major hydroxylated estrogen metabolites.

| Hydroxylation Position | Primary Cytochrome P450 Isoforms Involved |

| 2-Hydroxylation | CYP1A1, CYP1A2, CYP3A4, CYP3A5 |

| 4-Hydroxylation | CYP1B1, CYP1A1, CYP1A2, CYP3A4, CYP3A5 |

| 16α-Hydroxylation | CYP3A7, CYP2C19, CYP3A5 |

| 15α-Hydroxylation | CYP1A1 |

Following hydroxylation, estrogen metabolites, including this compound, can undergo further metabolic conversions, primarily through conjugation reactions. These reactions, which include glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion. oup.com

Another important metabolic step for catechol estrogens (2- and 4-hydroxylated estrogens) is O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form methoxyestrogens. ahajournals.org This pathway is generally considered a detoxification route, as the resulting methoxyestrogens have little to no estrogenic activity.

Future Research Directions in 15 Hydroxyestrone Metabolism

Further Characterization of Unidentified 15-Hydroxylated Estrogen Metabolites

A critical gap in the understanding of estrogen metabolism is the presence of several unidentified metabolites. During in-vitro studies of estradiol (B170435) metabolism, researchers have consistently detected unknown metabolite peaks alongside known compounds.

Systematic characterization of the oxidative metabolites of 17β-estradiol and estrone (B1671321) formed by human cytochrome P450 (CYP) isoforms has revealed the presence of unidentified products. For instance, incubations with CYP1A1, which exhibits high activity for 15α-hydroxylation, also yield unknown polar and nonpolar metabolites. oup.comdrugbank.com Studies using placental microsomes have also reported the formation of unidentified nonpolar metabolites from estradiol. nih.gov In one analysis, researchers noted two unidentified hydroxylated estrogen metabolites, termed x- and y-OH-E1, which could potentially be 1-, 8-, 9-, 12α-, or 18-hydroxyestrogens based on chromatographic and mass spectrometric analysis. oup.com

Comprehensive Delineation of Enzymatic Specificity and Kinetic Parameters for 15α-Hydroxylases

The formation of 15α-hydroxyestrogens is catalyzed by specific cytochrome P450 enzymes, but a complete picture of the enzymes involved and their kinetic properties remains incomplete. In humans, CYP1A1 and CYP3A4 have been shown to catalyze the 15α-hydroxylation of estradiol. oup.comdrugbank.com In male rats, this role is attributed to the male-specific CYP2C13. oup.com Furthermore, studies have shown that 15α-hydroxylation of estradiol is markedly stimulated in the placentas of cigarette smokers, a phenomenon highly correlated with benzo[a]pyrene (B130552) hydroxylase activity, suggesting the induction of specific CYP enzymes like CYP1A1. nih.gov

While these enzymes have been identified, their detailed kinetic parameters for the 15α-hydroxylation of estrone and estradiol are not well-defined. Understanding enzyme kinetics, including the Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ) or turnover number (kcat), is fundamental to comprehending the efficiency and substrate affinity of these metabolic reactions. databiotech.co.il A low Kₘ value signifies a high affinity of the enzyme for the substrate, while Vₘₐₓ indicates the maximum rate of the reaction. databiotech.co.il

Future studies should aim to express these human enzymes in recombinant systems to perform detailed kinetic analyses. This would involve:

Determining the Kₘ and kcat values for each known 15α-hydroxylase with estrone and estradiol as substrates.

Investigating the substrate specificity to see if other endogenous steroids can undergo 15α-hydroxylation.

Assessing potential inhibition or induction of these enzymes by other drugs or endogenous compounds.

This information is crucial for predicting metabolic fluxes through the 15-hydroxylation pathway under various physiological and pathological conditions.

| Enzyme Family | Specific Isoform | Substrate(s) | Key Hydroxylation Products | Reference |

| CYP1A | CYP1A1 | Estradiol, Estrone | 2-OH-E2 (major), 15α-OH-E2, 4-OH-E2 | oup.com, drugbank.com |

| CYP1A2 | Estradiol, Estrone | 2-OH-E1/E2 (major), 4-OH-E1/E2 | oup.com, drugbank.com | |

| CYP1B | CYP1B1 | Estradiol, Estrone | 4-OH-E1/E2 (major) | oup.com, drugbank.com |

| CYP2C | CYP2C13 (rat, male-specific) | Estradiol | 15α-OH-Estradiol | oup.com |

| CYP3A | CYP3A4 | Estradiol, Estrone | 2-OH-E2 (major), 4-OH-E2, 16α/β-OH-E2 | oup.com, drugbank.com |

| CYP3A5 | Estradiol, Estrone | 2-OH-E1/E2, 4-OH-E1/E2 | oup.com, drugbank.com | |

| This table summarizes key cytochrome P450 enzymes involved in the hydroxylation of estrogens, including the 15α-hydroxylation pathway. |

Development of Novel and Advanced Analytical Methodologies for Enhanced Resolution and Sensitivity

The accurate measurement of 15-hydroxyestrone and its related metabolites in biological matrices is challenging due to their low concentrations and the presence of numerous isomeric compounds. The development of robust, sensitive, and specific analytical methods has been pivotal for research in this area. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard, allowing for the simultaneous measurement of a panel of up to 15 estrogens and their metabolites from a small sample volume. nih.govnih.gov This method offers superior specificity and accuracy compared to older immunoassays like RIA and ELISA, which can suffer from cross-reactivity and lead to an overestimation of metabolite concentrations. aacrjournals.orgmdpi.com More recent advancements include the use of packed column supercritical fluid chromatography–mass spectrometry (pSFC–MS/MS), which offers a significant reduction in analysis time compared to traditional HPLC-MS methods while maintaining comparable sensitivity. acs.org

Despite these advances, there is a continuous need for innovation. Future research should focus on:

Improving Chromatographic Resolution: Developing new stationary phases or multi-dimensional chromatography techniques to achieve baseline separation of all known estrogen isomers, which is crucial for accurate quantification.

Enhancing Mass Spectrometric Sensitivity: Pushing the limits of detection to the low picogram or even femtogram range. This would enable the study of estrogen metabolism in tissues with very low metabolic activity or in smaller biological samples.

Developing High-Throughput Assays: Creating faster and more automated methods to facilitate large-scale epidemiological studies that can provide more robust data on the links between estrogen metabolism and health outcomes. nih.gov

Novel Derivatization Strategies: Creating new derivatization reagents for both LC-MS and GC-MS that can improve ionization efficiency and chromatographic behavior of estrogen metabolites.

| Analytical Method | Principle | Advantages | Disadvantages | Reference |

| ELISA/RIA | Immunoassay based on antibody-antigen binding | High-throughput, relatively low cost | Lower specificity (cross-reactivity), can overestimate concentrations | aacrjournals.org, mdpi.com |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection | High sensitivity and specificity, simultaneous measurement of multiple metabolites | Higher cost, complex instrumentation, longer run times | nih.gov, aacrjournals.org, nih.gov |

| pSFC-MS/MS | Supercritical fluid chromatography separation with mass spectrometric detection | Very fast analysis time (e.g., <10 min), comparable sensitivity to LC-MS/MS | Less common instrumentation, requires specialized expertise | acs.org |

| This table compares different analytical methodologies used for the quantification of estrogen metabolites. |

Application of Integrative Omics Approaches for Holistic Metabolic Pathway Delineation

To achieve a comprehensive understanding of this compound metabolism, research must move beyond the analysis of single enzymes or metabolites and embrace a systems-level perspective. Integrative "omics" approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for delineating complex biological networks. jove.com

Studies have successfully used these approaches to investigate the broader impact of estrogen receptor signaling on cancer cell metabolism. nih.govresearchgate.net By integrating transcriptomic (RNA-Seq), cistromic (ChIP-Seq), and metabolomic data, researchers can map the gene regulatory circuits that control metabolic pathways in response to estrogens. jove.comnih.gov

Future research should apply a similar integrative framework specifically to the 15-hydroxylation pathway. Such a strategy would involve:

Metabolomics: Profiling the full spectrum of estrogen metabolites, including this compound and its downstream products, in various cell types and tissues under different conditions.

Transcriptomics: Quantifying the expression levels of all known estrogen-metabolizing enzymes (e.g., CYPs, SULTs, UGTs) and their regulatory transcription factors.

Proteomics: Measuring the abundance and post-translational modifications of these key enzymes.

Integrative Analysis: Using bioinformatics tools to build computational models that connect genetic variations (polymorphisms) and gene expression changes with shifts in the metabolic profile. medrxiv.org This can reveal novel regulatory mechanisms and identify key nodes in the metabolic network that control the flux towards or away from this compound production.

By applying these holistic approaches, researchers can move from a descriptive to a predictive understanding of this compound metabolism, ultimately clarifying its role in human health and disease.

Q & A

Q. What are the primary biological roles of 15-Hydroxyestrone in estrogen metabolism, and what experimental models are optimal for studying these pathways?

- Methodological Answer : this compound (15-OHE1) is a metabolite of estrone involved in estrogen homeostasis. To study its roles, researchers commonly use in vitro models (e.g., human hepatocyte cell lines like HepG2 for metabolic profiling) and in vivo models (e.g., ovariectomized rodents to simulate postmenopausal estrogen dynamics). Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for quantifying 15-OHE1 in biological matrices. Validation of these models requires comparison with clinical samples and controls for confounding factors like co-administered pharmaceuticals .

Q. What are the standard analytical methods for quantifying this compound in biological samples, and how do researchers validate these assays?

- Methodological Answer : Common methods include:

- ELISA : High-throughput but may cross-react with structurally similar estrogens.

- LC-MS/MS : Gold standard for specificity, with detection limits as low as 0.1 pg/mL.

Validation involves assessing sensitivity , specificity , reproducibility , and recovery rates using spiked samples. For example, intra- and inter-day precision should be ≤15% coefficient of variation (CV), and accuracy within 85–115% .

| Method | Sensitivity | Throughput | Specificity | Cost |

|---|---|---|---|---|

| ELISA | Moderate | High | Low | $ |

| LC-MS/MS | High | Moderate | High | $$$ |

Q. How does this compound interact with estrogen receptors, and what experimental designs are used to characterize these interactions?

- Methodological Answer : Competitive binding assays (e.g., radiolabeled estradiol displacement in MCF-7 breast cancer cells) and transactivation assays (e.g., luciferase reporter systems under estrogen response element promoters) are standard. Researchers must include controls for non-specific binding (e.g., use of tamoxifen as an antagonist) and validate receptor specificity via siRNA knockdown .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported concentrations of this compound across different clinical studies?

- Methodological Answer : Discrepancies often arise from pre-analytical variables (e.g., sample collection timing, storage conditions) or assay heterogeneity (e.g., antibody cross-reactivity in ELISA). To address this:

- Conduct meta-analyses with standardized normalization (e.g., creatinine-adjusted urinary levels).

- Use harmonized protocols for sample handling and assay validation across labs.

- Apply multivariate regression to adjust for covariates like age, BMI, and menopausal status .

Q. What novel methodologies are emerging for investigating non-canonical pathways of this compound (e.g., oxidative stress modulation)?

- Methodological Answer :

- CRISPR-Cas9 screens to identify 15-OHE1-responsive genes in pathways like NRF2/KEAP1.

- Organoid models (e.g., mammary or endometrial organoids) to study tissue-specific effects.

- Single-cell RNA sequencing to map 15-OHE1-induced transcriptional changes in heterogeneous cell populations .

Q. How can researchers design experiments to assess the role of this compound in disease mechanisms beyond established associations (e.g., cancer vs. cardiovascular disease)?

- Methodological Answer :

- Comparative cohort studies : Stratify patients by 15-OHE1 levels and track outcomes (e.g., tumor progression via RECIST criteria or arterial stiffness via pulse-wave velocity).

- Mechanistic studies : Use knockout mice (e.g., CYP1B1⁻/⁻ to block 15-OHE1 synthesis) to isolate its effects.

- Omics integration : Combine metabolomics (15-OHE1 levels) with proteomics (e.g., inflammatory markers like IL-6) to identify novel pathways .

Q. What strategies are effective for analyzing conflicting data on this compound’s dual role as both a pro-oxidant and antioxidant?

- Methodological Answer :

- Dose-response studies : Test 15-OHE1 at physiological (nM) vs. pharmacological (µM) concentrations in redox assays (e.g., DCFH-DA for ROS measurement).

- Context-dependent models : Compare effects in normoxic vs. hypoxic environments (e.g., cancer cells in 3D spheroids).

- Pathway enrichment analysis : Use tools like DAVID or GSEA to identify redox-related gene sets modulated by 15-OHE1 .

Methodological Frameworks and Best Practices

Q. How should researchers structure a literature review to identify gaps in this compound research?

- Methodological Answer :

- Follow PICO framework (Population, Intervention, Comparison, Outcome) to define scope.

- Use databases like PubMed with MeSH terms (e.g., "this compound/metabolism"[Mesh] AND "neoplasms"[Mesh]).

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What statistical approaches are recommended for longitudinal studies on this compound’s metabolic effects?

- Methodological Answer :

- Mixed-effects models to account for within-subject variability.

- Time-series analysis for circadian rhythm studies (e.g., cosinor regression).

- Power analysis during planning to ensure adequate sample size for detecting effect sizes (e.g., Cohen’s d ≥0.5) .

Data Presentation and Reproducibility

Q. How should large datasets from this compound studies be managed and shared to ensure reproducibility?

- Methodological Answer :

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.

- Use repositories like Figshare or Zenodo for raw LC-MS/MS spectra.

- Include supplementary materials with detailed protocols, as per the Beilstein Journal’s guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.